Cas no 259261-81-9 (3-bromo-5-(pyrrolidin-3-yloxy)pyridine)

3-bromo-5-(pyrrolidin-3-yloxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-bromo-5-(pyrrolidin-3-yloxy)pyridine
- Pyridine, 3-bromo-5-(3-pyrrolidinyloxy)-
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- MDL: MFCD19674096
- インチ: 1S/C9H11BrN2O/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8/h3-4,6,8,11H,1-2,5H2
- InChIKey: HWVHEYWRYXQELV-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(OC2CCNC2)C=C1Br
3-bromo-5-(pyrrolidin-3-yloxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220459-0.05g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-220459-0.25g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 0.25g |
$1117.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336566-1g |
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 95% | 1g |
¥32778 | 2023-03-11 | |
Enamine | EN300-220459-5.0g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 5g |
$3520.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336566-100mg |
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 95% | 100mg |
¥23068 | 2023-03-11 | |
Enamine | EN300-220459-1.0g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-220459-10.0g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-220459-10g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-220459-0.5g |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 0.5g |
$1165.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001668-1g |
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |
259261-81-9 | 95% | 1g |
¥5971.0 | 2023-03-11 |
3-bromo-5-(pyrrolidin-3-yloxy)pyridine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-bromo-5-(pyrrolidin-3-yloxy)pyridineに関する追加情報
Recent Advances in the Study of 3-bromo-5-(pyrrolidin-3-yloxy)pyridine (CAS: 259261-81-9) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-5-(pyrrolidin-3-yloxy)pyridine (CAS: 259261-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a pyridine core substituted with a bromine atom and a pyrrolidin-3-yloxy moiety, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other pharmacologically relevant compounds.
One of the most notable applications of 3-bromo-5-(pyrrolidin-3-yloxy)pyridine is its use in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the synthesis of potent and selective inhibitors of the c-Jun N-terminal kinase (JNK) family, which are implicated in inflammatory diseases and cancer. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to optimize binding affinity and selectivity.
In addition to its role in kinase inhibitor development, recent research has highlighted the potential of 3-bromo-5-(pyrrolidin-3-yloxy)pyridine in targeting G protein-coupled receptors (GPCRs). A 2024 study in ACS Chemical Biology reported its incorporation into a series of novel compounds designed to modulate the activity of the 5-HT2A serotonin receptor. The pyrrolidin-3-yloxy moiety was found to enhance binding affinity by forming critical hydrogen bonds with residues in the receptor's orthosteric binding site, while the bromine atom facilitated the introduction of additional substituents to fine-tune pharmacokinetic properties.
The synthetic accessibility of 3-bromo-5-(pyrrolidin-3-yloxy)pyridine has also been a focus of recent investigations. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity compared to previous methods. This advancement is particularly significant for pharmaceutical applications, where consistent quality and cost-effective production are critical considerations.
Looking forward, the versatility of 3-bromo-5-(pyrrolidin-3-yloxy)pyridine suggests its continued importance in medicinal chemistry. Ongoing research is exploring its potential in targeted protein degradation strategies, particularly as a component of proteolysis-targeting chimeras (PROTACs). Preliminary results indicate that its structural features may facilitate the design of bifunctional molecules capable of recruiting E3 ubiquitin ligases to target disease-relevant proteins for degradation.
In conclusion, 3-bromo-5-(pyrrolidin-3-yloxy)pyridine (CAS: 259261-81-9) represents a promising scaffold in contemporary drug discovery efforts. Its demonstrated utility in multiple therapeutic areas, combined with recent synthetic advancements, positions it as a valuable tool for researchers developing next-generation pharmaceuticals. As our understanding of its structure-activity relationships continues to grow, we anticipate seeing further innovative applications of this compound in the coming years.
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